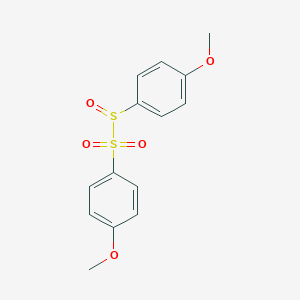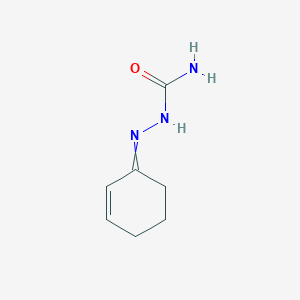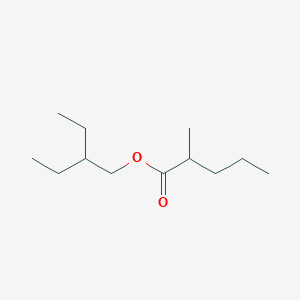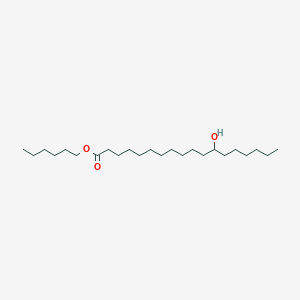
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is an organophosphorus compound that features a brominated benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate typically involves the bromination of 1,3-benzodioxole followed by phosphorylation. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The phosphorylated product is then obtained by reacting the brominated intermediate with diethyl phosphorochloridate under basic conditions, such as in the presence of triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include azido or thiol derivatives of the benzodioxole ring.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include reduced benzodioxole derivatives.
Hydrolysis: Products include diethyl phosphate and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzodioxole ring can engage in π-π interactions and hydrogen bonding, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1,3-benzodioxol-5-yl acetate
- 6-Bromo-1,3-benzodioxol-5-yl methanol
- 6-Bromo-1,3-benzodioxol-5-yl methyl phosphate
Uniqueness
6-Bromo-1,3-benzodioxol-5-yl diethyl phosphate is unique due to its specific combination of a brominated benzodioxole ring and a diethyl phosphate group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethyl phosphate group enhances its solubility and potential for phosphorylation reactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5454-27-3 |
|---|---|
Molekularformel |
C11H14BrO6P |
Molekulargewicht |
353.10 g/mol |
IUPAC-Name |
(6-bromo-1,3-benzodioxol-5-yl) diethyl phosphate |
InChI |
InChI=1S/C11H14BrO6P/c1-3-16-19(13,17-4-2)18-9-6-11-10(5-8(9)12)14-7-15-11/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ALROGCOCZXGYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=C(C=C2C(=C1)OCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



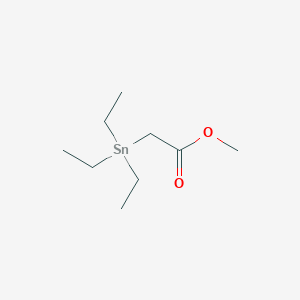

![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

